1-Bromo-2,2-dimethylnonane
Description
Contextualization of Branched Primary Alkyl Halides within Advanced Organic Synthesis
Branched primary alkyl halides are a pivotal class of substrates in organic chemistry, serving as versatile building blocks for the construction of complex molecular architectures. fiveable.memasterorganicchemistry.com Their utility stems from the carbon-halogen bond, which acts as a reactive handle for a variety of nucleophilic substitution and elimination reactions. youtube.com In advanced organic synthesis, the ability to precisely control the reactivity of these halides is paramount for achieving desired chemical outcomes. The introduction of branching near the reactive center, as seen in 1-Bromo-2,2-dimethylnonane, significantly influences the stereochemical and regiochemical course of these reactions, making them valuable tools for creating specific isomers of target molecules.
Fundamental Principles Governing Reactivity of Sterically Hindered Primary Alkyl Halides
The reactivity of alkyl halides is fundamentally governed by factors such as the nature of the leaving group, the strength of the nucleophile, solvent effects, and, crucially, steric hindrance around the reaction center. numberanalytics.comlibretexts.org For primary alkyl halides, the S(_N)2 mechanism is typically favored due to the relatively unhindered nature of the primary carbon, allowing for backside attack by a nucleophile. fiveable.mebrainly.in
Overview of the Neopentyl Structural Motif and its Influence on Chemical Transformations
The neopentyl group, (CH(_3))(_3)CCH(_2)-, is a classic example of a sterically demanding substituent in organic chemistry. masterorganicchemistry.commedium.comucla.edu Its defining feature is a quaternary carbon atom adjacent to the primary carbon bearing the functional group. This arrangement creates a significant steric shield, profoundly impacting the molecule's reactivity. fiveable.me
Alkyl halides containing a neopentyl-like structure, such as this compound, are notoriously unreactive in S(_N)2 reactions. masterorganicchemistry.comacs.orgreddit.com The bulky tert-butyl-like group effectively blocks the backside attack required for this mechanism. masterorganicchemistry.comchemistrysteps.com While S(_N)1 reactions are also disfavored due to the instability of the resulting primary carbocation, rearrangements can sometimes occur under solvolytic conditions to form a more stable tertiary carbocation. youtube.com The presence of the neopentyl motif often necessitates harsher reaction conditions or the use of specialized reagents to effect chemical transformations.
Relative Reaction Rates of Alkyl Bromides in S(_N)2 Reactions
| Alkyl Bromide | Relative Rate |
| Methyl bromide | ~30 |
| Ethyl bromide | 1 |
| Isopropyl bromide | ~0.02 |
| Neopentyl bromide | ~10 |
This table illustrates the dramatic decrease in S(_N)2 reaction rates with increasing steric hindrance, with neopentyl bromide being exceptionally unreactive. acs.orgchemistrysteps.comlibretexts.org
Current Research Gaps and Motivations for Investigating this compound
Despite the general understanding of the reactivity of sterically hindered alkyl halides, specific data on this compound remains limited in publicly available scientific literature. While the principles governing its reactivity can be inferred from studies on analogous compounds like neopentyl bromide, detailed kinetic and mechanistic studies on this compound itself are not widely reported.
The motivation for investigating this particular compound lies in the need to expand the synthetic chemist's toolbox. Understanding the precise reactivity of this compound under various conditions could enable its use as a specialized building block for introducing the unique 2,2-dimethylnonyl group into target molecules. This could be of interest in fields such as materials science or medicinal chemistry, where the specific steric and lipophilic properties of this group might be advantageous. Further research is needed to explore its synthetic utility and to develop efficient methods for its transformation into other functional groups.
Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1-Bromo-2,2-dimethylpropane | C(5)H({11})Br | 151.047 | 105-106 |
| 1-Bromo-2,2-dimethylhexane | C(8)H({17})Br | 193.127 | Not available |
| This compound | C({11})H({23})Br | 235.20 | Not available |
This table provides a comparison of the physical properties of this compound with its lower homologues. chemsynthesis.comwikipedia.orgchemicalbook.comchemspider.com
Structure
3D Structure
Properties
Molecular Formula |
C11H23Br |
|---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
1-bromo-2,2-dimethylnonane |
InChI |
InChI=1S/C11H23Br/c1-4-5-6-7-8-9-11(2,3)10-12/h4-10H2,1-3H3 |
InChI Key |
SEEUQMSXVQPBIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C)(C)CBr |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Bromo 2,2 Dimethylnonane
Direct Bromination Strategies and Mechanistic Considerations
Direct bromination methods offer a straightforward approach to introduce a bromine atom at the C1 position of the 2,2-dimethylnonane framework. These strategies primarily involve the radical-mediated bromination of the parent alkane or the nucleophilic substitution of the corresponding primary alcohol.
Radical Bromination of 2,2-Dimethylnonane and Selectivity Issues
The free-radical bromination of alkanes is a classic transformation for the synthesis of alkyl bromides. This method typically employs reagents like bromine (Br₂) in the presence of UV light or heat to initiate the reaction. gauthmath.com The mechanism proceeds through a chain reaction involving the initiation, propagation, and termination steps.
However, a significant challenge in the radical bromination of 2,2-dimethylnonane is the issue of selectivity. The reaction can potentially yield a mixture of monobrominated isomers, as hydrogen abstraction can occur at different carbon atoms along the nonane (B91170) chain. The relative reactivity of primary, secondary, and tertiary C-H bonds towards bromine radicals (tertiary > secondary > primary) would favor bromination at other positions over the desired C1 position. For instance, free radical bromination of 2,2-dimethylbutane (B166423) can result in multiple monobrominated products. chegg.com
To enhance selectivity for the primary position, reagents like N-bromosuccinimide (NBS) are often used, particularly for allylic bromination. libretexts.org However, in the absence of an allylic position in 2,2-dimethylnonane, controlling the regioselectivity of radical bromination remains a synthetic hurdle, often leading to a mixture of products and requiring subsequent purification.
Nucleophilic Substitution of 2,2-Dimethylnonan-1-ol with Brominating Agents
A more reliable and widely used method for the synthesis of 1-bromo-2,2-dimethylnonane is the nucleophilic substitution of 2,2-dimethylnonan-1-ol. This reaction involves the replacement of the hydroxyl (-OH) group with a bromide ion. Various brominating agents can be employed for this transformation.
Commonly used reagents include hydrobromic acid (HBr), phosphorus tribromide (PBr₃), and thionyl bromide (SOBr₂). smolecule.com The reaction of a primary alcohol like 2,2-dimethylnonan-1-ol with HBr typically proceeds via an Sₙ2 mechanism. libretexts.org The first step involves the protonation of the alcohol's hydroxyl group by the acid, forming a good leaving group (water). The bromide ion then acts as a nucleophile, attacking the electrophilic carbon and displacing the water molecule.
The use of PBr₃ is another effective method. The mechanism involves the reaction of the alcohol with PBr₃ to form a phosphite (B83602) ester intermediate, which is then displaced by a bromide ion in an Sₙ2 fashion. Similarly, thionyl bromide converts the alcohol to a chlorosulfite intermediate, which then undergoes nucleophilic attack by bromide.
| Reagent | Mechanism Type | Key Considerations |
| HBr | Sₙ2 | Acid-catalyzed, requires protonation of the alcohol. |
| PBr₃ | Sₙ2 | Forms a phosphite ester intermediate. |
| SOBr₂ | Sₙi (internal return) or Sₙ2 | Can proceed with retention or inversion of configuration depending on conditions. |
This nucleophilic substitution approach generally offers higher yields and greater regioselectivity compared to radical bromination for the synthesis of primary alkyl bromides like this compound.
Indirect Synthetic Pathways via Functional Group Interconversions
Conversion from Corresponding Chlorides or Iodides
The Finkelstein reaction is a powerful tool for the interconversion of alkyl halides. byjus.com This equilibrium-driven reaction involves treating an alkyl chloride or iodide with an excess of a metal bromide salt, typically sodium bromide (NaBr) or potassium bromide (KBr), in a suitable solvent like acetone (B3395972). byjus.comiitk.ac.in
For the synthesis of this compound, the corresponding 1-chloro-2,2-dimethylnonane could be used as a starting material. The reaction with NaBr in acetone would proceed via an Sₙ2 mechanism, where the bromide ion displaces the chloride ion. iitk.ac.in The equilibrium is driven towards the product side by the precipitation of the less soluble sodium chloride (NaCl) in acetone. byjus.com This method is generally efficient for primary alkyl halides. The reverse reaction, converting an iodide to a bromide, is also possible under specific conditions, often catalyzed by phase-transfer catalysts.
Reduction of α,β-Unsaturated Systems Leading to the this compound Framework
Another indirect approach involves the reduction of an unsaturated precursor that already contains the bromo- and dimethyl- functionalities. For instance, if a synthetic route provides access to a molecule like 1-bromo-2,2-dimethylnon-3-ene, a subsequent reduction of the carbon-carbon double bond would yield the target compound.
Catalytic hydrogenation is a common method for the reduction of alkenes. This process typically involves reacting the unsaturated compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The reaction is generally highly efficient and selective for the reduction of the double bond without affecting the alkyl bromide functionality.
Stereoselective Synthesis of Structurally Related Analogs (if chirality is introduced)
The molecule this compound itself is achiral. However, the principles of its synthesis can be extended to the preparation of structurally related chiral analogs. If a chiral center were introduced into the nonane chain, for example, at the C3 position, stereoselective synthetic methods would be required to control the absolute configuration of the product.
For instance, the synthesis of chiral alcohols, which are precursors to the corresponding chiral alkyl bromides, can be achieved through various asymmetric methods. These include the use of chiral catalysts for the reduction of ketones or the diastereoselective addition of organometallic reagents to chiral aldehydes. diva-portal.org Once the chiral alcohol is obtained, its conversion to the bromide can be carried out using standard brominating agents, often with inversion of configuration if the reaction proceeds through an Sₙ2 mechanism.
Furthermore, stereoselective cyclization reactions, such as the Prins-type cyclization, can be employed to construct complex cyclic structures containing functionalities that could be further elaborated to chiral analogs of this compound. nih.gov The development of enantioselective reactions, such as the asymmetric aromatic Finkelstein reaction, also opens up possibilities for creating enantioenriched diarylmethane structures, which, while structurally different, highlights the advancements in stereoselective C-Br bond formation. nih.gov
Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acsgcipr.org In the context of synthesizing this compound, several green approaches can be employed to make the process more environmentally benign.
One of the key green strategies is the use of safer and more environmentally friendly brominating agents and solvents. Traditional bromination often involves the use of elemental bromine, which is highly toxic and corrosive. organic-chemistry.org Greener alternatives include the use of N-bromosuccinimide (NBS) or the in-situ generation of bromine from sources like hydrogen bromide (HBr) with an oxidant like hydrogen peroxide (H₂O₂), which produces water as the only byproduct. acs.orgresearchgate.net The choice of solvent is also crucial, with a move away from halogenated solvents like carbon tetrachloride towards greener alternatives such as carbonate esters, or even performing reactions in water or under solvent-free conditions. acs.orgroyalsocietypublishing.org
Phase-transfer catalysis (PTC) represents another important green chemistry tool. PTC can facilitate the reaction between reactants in different phases (e.g., an aqueous phase containing the brominating agent and an organic phase with the substrate), often leading to milder reaction conditions, reduced reaction times, and the elimination of the need for hazardous, anhydrous solvents. mdpi.com This technique is applicable to the synthesis of alkyl bromides from alcohols. rsc.org
The application of flow chemistry, as mentioned in the previous section, is also a significant green improvement. It not only enhances safety and efficiency but also allows for better energy conservation and waste minimization due to the smaller reaction volumes and improved process control. vapourtec.comuco.es
Biocatalysis, using enzymes to perform chemical transformations, is a cornerstone of green chemistry. While the direct enzymatic bromination of a long-chain alkane like 2,2-dimethylnonane is still a developing area, research into halogenating enzymes (halogenases) shows promise for highly selective and environmentally friendly halogenations under mild conditions. researchgate.net These enzymes could potentially be engineered to specifically target the primary C-H bond in the precursor molecule.
The following table summarizes some green chemistry approaches applicable to the synthesis of this compound.
Table 2: Green Chemistry Approaches in the Synthesis of this compound Analogs
| Green Approach | Precursor | Reagents and Conditions | Green Advantage(s) | Reference(s) |
| Oxidative Bromination with HBr/H₂O₂ | 2,2-Dimethylnonane | HBr, H₂O₂, Catalyst (e.g., NaNO₂), Visible Light | Use of a safer brominating system; water as a byproduct. | acs.orgresearchgate.net |
| Phase-Transfer Catalysis (PTC) | 2,2-Dimethylnonan-1-ol | Quaternary Ammonium Salt (catalyst), Bromide Source (e.g., KBr), Organic Solvent/Water | Milder conditions, reduced need for anhydrous solvents. | mdpi.comrsc.org |
| Flow Chemistry Synthesis | 2,2-Dimethylnonan-1-ol or corresponding sulfide | Flow Reactor, Appropriate Reagents (e.g., PPh₃/CBr₄ or Br₂) | Improved safety, efficiency, and scalability; reduced waste. | researchgate.netuco.es |
| Use of Greener Solvents | 2,2-Dimethylnonane | N-Bromosuccinimide (NBS), Propylene Carbonate or Diethyl Carbonate | Replacement of hazardous chlorinated solvents. | acs.org |
| Biocatalytic Bromination (Potential) | 2,2-Dimethylnonane | Halogenase Enzyme, Bromide Salt, O₂ | High selectivity, mild aqueous conditions, biodegradable catalyst. | researchgate.net |
Mechanistic Investigations of 1 Bromo 2,2 Dimethylnonane Reactivity
Nucleophilic Substitution Reaction Mechanisms
Nucleophilic substitution reactions of 1-bromo-2,2-dimethylnonane are slow, regardless of whether they proceed via an SN1 or SN2 mechanism. youtube.com The steric bulk of the neopentyl group is the primary cause for this reduced reactivity. quora.comdoubtnut.comsarthaks.com
The bimolecular nucleophilic substitution (SN2) reaction is characterized by a backside attack of the nucleophile on the carbon atom bearing the leaving group. In the case of this compound, the presence of a bulky tert-butyl-like group adjacent to the primary carbon center creates significant steric hindrance. masterorganicchemistry.com This steric repulsion makes it exceedingly difficult for the nucleophile to approach the electrophilic carbon from the rear, which is a prerequisite for the SN2 mechanism. sarthaks.comacs.org
The result is a drastic reduction in the rate of SN2 reactions. For instance, neopentyl bromide reacts approximately 100,000 times slower than less sterically hindered primary alkyl bromides under SN2 conditions. masterorganicchemistry.comacs.orgnih.gov In fact, for practical purposes, neopentyl halides are often considered inert to SN2 reactions. masterorganicchemistry.com The reaction rate is so slow that it is estimated to be about 3 million times slower than that of methyl bromide. youtube.com This steric inhibition is a direct consequence of the bulky groups hindering the formation of the five-coordinated transition state required for SN2 reactions. spcmc.ac.in
Table 1: This table illustrates the dramatic decrease in SN2 reaction rates with increasing steric hindrance, with neopentyl halides showing exceptionally low reactivity. spcmc.ac.in
While the SN2 pathway is severely hindered, the unimolecular nucleophilic substitution (SN1) pathway presents its own set of complexities, primarily involving carbocation rearrangements. Although this compound is a primary halide, it can undergo SN1 reactions, albeit slowly, because the initial formation of a primary carbocation is followed by a rearrangement to a more stable carbocation. quora.commsu.edu
The initial step in an SN1 reaction is the departure of the leaving group to form a carbocation. For this compound, this would result in a highly unstable primary carbocation. doubtnut.comsarthaks.commsu.edu This instability is the driving force for a rapid rearrangement. msu.edunumberanalytics.comlibretexts.org The most common rearrangement in neopentyl-like systems is a 1,2-shift, where an adjacent alkyl group (in this case, a methyl group) or a hydride ion migrates with its pair of electrons to the positively charged carbon. youtube.comwikipedia.orgyoutube.com
In the case of the neopentyl cation formed from this compound, a 1,2-methyl shift occurs, transforming the unstable primary carbocation into a much more stable tertiary carbocation. youtube.commsu.edu This rearrangement is a defining characteristic of SN1 reactions in neopentyl systems and leads to products with a rearranged carbon skeleton. youtube.commsu.eduyoutube.com For example, the solvolysis of neopentyl bromide in water yields 2-methyl-2-butanol, a product of rearrangement, instead of the expected neopentyl alcohol. msu.edu This rearrangement can occur in a concerted manner, where the leaving group departs as the alkyl group migrates, to avoid the formation of the highly unstable primary carbocation. libretexts.org
The choice of solvent plays a crucial role in SN1 reactions. Polar protic solvents, such as water and alcohols, are particularly effective at promoting SN1 reactions because they can stabilize both the carbocation intermediate and the leaving group through solvation. quora.comlibretexts.orgpressbooks.pubyoutube.com The high polarity of the solvent helps to lower the energy of the transition state leading to the carbocation, thereby increasing the reaction rate. pressbooks.pub For instance, the rate of SN1 reaction for 2-chloro-2-methylpropane (B56623) increases by a factor of 100,000 when the solvent is changed from ethanol (B145695) to water. pressbooks.pub
Regarding the stereochemistry of SN1 reactions, the formation of a planar carbocation intermediate generally leads to racemization. libretexts.orgyoutube.comquora.com The nucleophile can attack the carbocation from either face with roughly equal probability, resulting in a mixture of retention and inversion of configuration at the reaction center. libretexts.orgyoutube.com If a new chiral center is created, a pair of enantiomers will be formed. chemistrysteps.com However, in the case of this compound, the initial chiral center is lost upon rearrangement, and the stereochemical outcome is determined by the subsequent attack on the rearranged, achiral tertiary carbocation.
The nature of the leaving group significantly influences the rate of nucleophilic substitution reactions. Studies on neopentyl systems with various leaving groups have provided valuable insights into their relative reactivities. acs.orgnih.govnih.govresearchgate.net
A kinetic study involving the reaction of 1,1,1-tris(X-methyl)ethane derivatives (a neopentyl-like structure) with sodium azide (B81097) in DMSO revealed the following order of leaving group reactivity: Triflate > Iodide > Bromide > p-Toluenesulfonate > Methanesulfonate > Chloride. nih.govnih.govresearchgate.net This study highlights that for neopentyl systems, iodide and bromide are more reactive leaving groups than tosylate and mesylate, which is an unusual reactivity order. nih.govresearchgate.net The better accessibility of the electrophilic carbon in the case of iodo and bromo derivatives, due to their larger atomic radii compared to the oxygen of the sulfonate esters, might contribute to this observation. acs.orgnih.gov
Table 2: This table summarizes the relative reactivity of different leaving groups in nucleophilic substitution reactions of neopentyl-like compounds. nih.govnih.govresearchgate.net
Unimolecular Nucleophilic Substitution (SN1) and Carbocation Rearrangement Phenomena
Elimination Reaction Pathways
Elimination reactions, E1 and E2, are also possible for this compound. However, the structure of this compound poses significant constraints on these pathways as well.
The E2 mechanism requires a strong, sterically hindered base to abstract a proton from a β-carbon, in a concerted step with the departure of the leaving group. smore.comyoutube.comlibretexts.org However, this compound lacks β-hydrogens, making a standard E2 reaction impossible. youtube.comdoubtnut.comvaia.com
The E1 mechanism, which proceeds through a carbocation intermediate, is a more plausible pathway for elimination in this system. libretexts.orgtardigrade.inlibretexts.orgquora.com Following the formation of the primary carbocation and its subsequent rearrangement to a more stable tertiary carbocation via a 1,2-methyl shift, a weak base (often the solvent) can abstract a proton from an adjacent carbon to form an alkene. doubtnut.comquora.com Therefore, the dehydrohalogenation of neopentyl bromide with a base like alcoholic KOH proceeds via an E1 mechanism after carbocation rearrangement, leading to the formation of 2-methyl-2-butene (B146552) as the major product. doubtnut.com The steric hindrance that prevents SN2 reactions also favors elimination pathways, particularly E1, as the bulky structure makes it difficult for a nucleophile to attack the carbon center, but a base can still abstract a proton. tardigrade.in
Bimolecular Elimination (E2) Regioselectivity and Stereochemistry
The bimolecular elimination (E2) reaction is a concerted, single-step process requiring a strong base. The reaction rate is dependent on the concentrations of both the alkyl halide and the base. saskoer.ca For an E2 reaction to occur, a specific geometric arrangement, known as anti-periplanar, is required between the departing hydrogen atom (on the β-carbon) and the bromine leaving group. chemistrysteps.comyoutube.com
In the case of this compound, there are two distinct β-hydrogens that can be abstracted by a base: the hydrogens on the C1 methyl groups and the methylene (B1212753) hydrogens on the C3 position of the nonane (B91170) chain. This leads to the possibility of two different alkene products, demonstrating the regioselectivity of the reaction.
Path A (Hofmann Elimination): Abstraction of a proton from one of the C1 methyl groups results in the formation of the less substituted alkene, 2,2-dimethyl-1-decene.
Path B (Zaitsev Elimination): Abstraction of a proton from the C3 methylene group leads to the more substituted alkene, (E/Z)-2,2-dimethyl-3-decene.
The regiochemical outcome is highly dependent on the steric bulk of the base used. According to Zaitsev's rule, E2 reactions generally favor the formation of the more stable, more highly substituted alkene. libretexts.orglibretexts.org However, the significant steric hindrance around the C3 position in this compound, caused by the adjacent quaternary center, can make it difficult for a bulky base to access the C3 protons. Consequently, a sterically hindered base will preferentially abstract a proton from the less hindered and more accessible methyl groups at C1, leading to the "Hofmann" product as the major isomer. libretexts.orgyoutube.com
The stereochemistry of the E2 reaction is highly selective, favoring an anti-periplanar transition state. chemistrysteps.comyoutube.com For the formation of 2,2-dimethyl-3-decene, this requirement dictates the relative orientation of the abstracted C3 proton and the C2 bromine atom. This leads to the preferential formation of the (E)-stereoisomer of the alkene, which is thermodynamically more stable than the (Z)-isomer due to reduced steric strain.
| Base | Base Type | Major Product | Minor Product | Rationale |
| Sodium Ethoxide (NaOEt) | Small Base | (E)-2,2-Dimethyl-3-decene | 2,2-Dimethyl-1-decene | Follows Zaitsev's rule, forming the more substituted alkene. |
| Potassium tert-Butoxide (KOtBu) | Bulky Base | 2,2-Dimethyl-1-decene | (E)-2,2-Dimethyl-3-decene | Steric hindrance favors abstraction of the less hindered proton (Hofmann rule). numberanalytics.com |
Unimolecular Elimination (E1) Competition with SN1
Unimolecular reactions (E1 and SN1) proceed through a carbocation intermediate and are typically favored by polar protic solvents and weak, non-basic nucleophiles. byjus.com For most primary alkyl halides, these pathways are highly disfavored due to the extreme instability of the resulting primary carbocation. libretexts.orgmasterorganicchemistry.com
However, this compound, like other neopentyl-type halides, presents a special case. Direct formation of the 2,2-dimethylnonyl carbocation is energetically unfavorable. Instead, the departure of the bromide leaving group can be assisted by the simultaneous migration of one of the adjacent methyl groups (a 1,2-methyl shift). quora.comyoutube.com This process, known as anchimeric assistance, avoids the formation of a discrete primary carbocation and leads directly to a much more stable tertiary carbocation. quora.com
Once the tertiary carbocation (2-methyl-2-decyl cation) is formed, it can undergo one of two competing reactions:
SN1 Pathway: The carbocation is attacked by a solvent molecule (e.g., water or ethanol) acting as a nucleophile, leading to a substitution product, such as 2-methyl-2-decanol (B1360259) after workup.
E1 Pathway: The solvent molecule acts as a weak base, abstracting a proton from a carbon adjacent to the positive charge. This results in the formation of one or more alkene products.
The competition between SN1 and E1 is influenced by factors such as temperature; higher temperatures generally favor the elimination (E1) pathway. masterorganicchemistry.com
| Reaction | Conditions | Intermediate | SN1 Product (Post-workup) | E1 Products |
| Solvolysis | H₂O, heat | 2-methyl-2-decyl cation (rearranged) | 2-Methyl-2-decanol | 2-Methyl-2-decene (major), 2-Methyl-1-decene (minor) |
| Solvolysis | EtOH, heat | 2-methyl-2-decyl cation (rearranged) | 2-Ethoxy-2-methyldecane | 2-Methyl-2-decene (major), 2-Methyl-1-decene (minor) |
Organometallic Reactions and Cross-Coupling Chemistry
Formation and Reactivity of Grignard Reagents from this compound
Grignard reagents are powerful organometallic nucleophiles formed by the reaction of an organic halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). byjus.comfiveable.me The formation of the Grignard reagent from this compound involves the insertion of magnesium into the carbon-bromine bond, creating a highly polarized C-Mg bond.
The significant steric hindrance posed by the neopentyl-like structure can make the initiation of this reaction challenging. A passivating layer of magnesium oxide on the surface of the metal can inhibit the reaction. byjus.com To overcome this, activating agents like a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) are often employed to expose a fresh magnesium surface. wisc.edu
Once formed, the resulting Grignard reagent, (2,2-dimethylnonyl)magnesium bromide, is a potent nucleophile and a strong base. It readily reacts with a wide variety of electrophiles, most notably carbonyl compounds, to form new carbon-carbon bonds. fiveable.me
| Electrophile | Reaction Type | Product (Post-acidic workup) |
| Formaldehyde (CH₂O) | Nucleophilic Addition | 3,3-Dimethyl-1-decanol |
| An Aldehyde (R'CHO) | Nucleophilic Addition | 1-R'-3,3-dimethyl-1-decanol |
| A Ketone (R'COR'') | Nucleophilic Addition | 1-R',1-R''-3,3-dimethyl-1-decanol |
| Carbon Dioxide (CO₂) | Carboxylation | 3,3-Dimethyl-decanoic acid |
Transition-Metal Catalyzed Cross-Coupling Reactions of Alkyl Bromides (e.g., Kumada, Negishi)
Transition-metal catalyzed cross-coupling reactions are indispensable tools for carbon-carbon bond formation. For sterically hindered alkyl bromides like this compound, nickel and palladium catalysts are commonly employed.
Kumada Coupling: The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.org To couple this compound with an aryl or vinyl Grignard reagent, a nickel catalyst is often preferred. The use of specialized ligands, such as N-heterocyclic carbenes (NHCs), can be crucial to facilitate the reaction with sterically demanding substrates, preventing side reactions like β-hydride elimination. nih.govorganic-chemistry.org Recent advancements have even demonstrated the successful coupling of tertiary alkylmagnesium halides, underscoring the capability of these systems to handle extreme steric bulk. nih.govorganic-chemistry.org A cobalt-catalyzed system has also shown high efficiency for coupling sterically encumbered alkyl halides. acs.org
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is generally prepared from the corresponding Grignard or organolithium reagent by transmetalation with a zinc halide (e.g., ZnCl₂). wikipedia.orgyoutube.com These reactions are renowned for their high functional group tolerance and are catalyzed by nickel or palladium complexes. organic-chemistry.orgillinois.edu The coupling of (2,2-dimethylnonyl)zinc bromide (prepared from the Grignard reagent) with an aryl or vinyl halide under palladium or nickel catalysis provides an effective route to construct complex molecules containing the bulky 2,2-dimethylnonyl moiety.
| Reaction Name | Coupling Partners | Catalyst/Ligand System (Illustrative) | Product Type |
| Kumada Coupling | This compound + Aryl-MgBr | NiCl₂(IMes) | Aryl-2,2-dimethylnonane |
| Negishi Coupling | (2,2-dimethylnonyl)zinc bromide + Aryl-Br | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | Aryl-2,2-dimethylnonane |
Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation of 1 Bromo 2,2 Dimethylnonane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Comprehensive ¹H NMR Spectral Analysis (Chemical Shifts, Coupling Patterns, Integration)
The ¹H NMR spectrum of 1-Bromo-2,2-dimethylnonane, while not extensively documented in publicly available literature, can be predicted based on established principles and data from analogous structures. The spectrum is anticipated to exhibit distinct signals corresponding to the different proton environments within the molecule.
The protons on the carbon bearing the bromine atom (C1) are expected to be the most deshielded due to the electronegativity of the bromine, appearing as a singlet. The two methyl groups attached to the quaternary carbon (C2) are equivalent and will also produce a singlet. The long alkyl chain will give rise to a series of overlapping multiplets. The terminal methyl group of the nonyl chain will appear as a triplet.
Predicted ¹H NMR Data for this compound:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₂Br (C1) | ~3.3 | Singlet | 2H |
| (CH₃)₂C (C2) | ~1.0 | Singlet | 6H |
| CH₂ chain | ~1.2-1.4 | Multiplet | 12H |
| CH₃ (C9) | ~0.9 | Triplet | 3H |
This table is based on predicted values and may vary from experimental data.
¹³C NMR Spectral Analysis (Chemical Shifts, Quaternary Carbon Assignments)
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The carbon attached to the bromine (C1) will be significantly downfield. The key feature is the quaternary carbon at the C2 position, which will appear as a distinct singlet, a characteristic feature confirming the 2,2-dimethyl substitution. The remaining carbons of the nonyl chain will have chemical shifts in the typical aliphatic region.
Predicted ¹³C NMR Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (CH₂Br) | ~45-55 |
| C2 (Quaternary) | ~35-45 |
| C3-C8 (CH₂) | ~20-40 |
| C9 (CH₃) | ~14 |
| (CH₃)₂C (on C2) | ~25-30 |
This table is based on predicted values and may vary from experimental data.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Insights
Two-dimensional (2D) NMR experiments are instrumental in establishing the precise connectivity and spatial relationships between atoms in a molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For this compound, COSY would show correlations between the protons of the adjacent methylene (B1212753) groups in the nonyl chain, helping to trace the carbon skeleton from one end to the other. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. columbia.edu This would definitively assign each proton signal to its corresponding carbon signal, for instance, linking the downfield CH₂Br proton signal to the C1 carbon signal. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. youtube.com This is particularly useful for identifying the quaternary carbon. The protons of the two methyl groups on C2 would show a correlation to the quaternary carbon (C2), as well as to C1 and C3, confirming the connectivity around this sterically hindered center. columbia.eduyoutube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this compound, NOESY could reveal through-space interactions between the methyl protons at C2 and the protons of the adjacent methylene group (C3), offering insights into the preferred conformation of the molecule.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy and for deducing its structure through fragmentation analysis.
Fragmentation Pathways and Diagnostic Ions for Structural Confirmation
In the mass spectrum of this compound, the molecular ion peak would be observed. A key fragmentation pathway would be the loss of the bromine atom, leading to a prominent peak corresponding to the [C₁₁H₂₃]⁺ cation. Another characteristic fragmentation would be the cleavage of the C-C bond adjacent to the quaternary center, which is often a favorable process. The fragmentation pattern of bromoalkanes can be complex, but specific fragment ions can serve as diagnostic markers for the structure. docbrown.info
Isotopic Pattern Analysis for Bromine Detection
A definitive feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion and any bromine-containing fragments. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). docbrown.infodocbrown.info This results in a characteristic M and M+2 peak pattern, where the two peaks are of roughly equal intensity and separated by two mass units. docbrown.info This isotopic signature is a clear indicator of the presence of a single bromine atom in the molecule and its fragments. docbrown.infodocbrown.info
Vibrational Spectroscopy (Infrared and Raman)
Analysis of C-Br Stretching Frequencies and Alkyl Group Vibrations
The vibrational spectrum of this compound is characterized by a series of absorption bands corresponding to the various stretching and bending modes of its constituent bonds. Of particular diagnostic importance is the C-Br stretching frequency.
The carbon-bromine (C-Br) stretching vibration is a key feature in the infrared and Raman spectra of bromoalkanes. Generally, the C-Br stretching absorption is observed in the far-infrared region of the spectrum, typically between 690 and 515 cm⁻¹. orgchemboulder.comlibretexts.orglibretexts.org The precise position of this band is sensitive to the substitution pattern of the carbon atom to which the bromine is attached. For primary bromoalkanes like this compound, the C-Br stretch is expected to appear at the lower end of this range. The bulky 2,2-dimethylnonyl group can influence the electronic environment and the vibrational coupling, which may cause a slight shift in the observed frequency compared to simpler primary bromoalkanes.
In addition to the C-Br stretch, the spectrum is dominated by vibrations of the alkyl portion of the molecule. The C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups are typically observed in the 3000-2850 cm⁻¹ region. missouri.edu Specifically, asymmetric and symmetric stretching modes of CH₃ and CH₂ groups give rise to a complex set of bands.
Bending vibrations of the methyl and methylene groups also provide valuable structural information. The characteristic scissoring (bending) vibrations of CH₂ groups and the asymmetric and symmetric bending (deformation) vibrations of CH₃ groups are expected in the 1470-1370 cm⁻¹ range. docbrown.info The presence of a gem-dimethyl group (a carbon atom bonded to two methyl groups) at the C2 position gives rise to a characteristic doublet in the 1385-1365 cm⁻¹ region, which is a strong indicator of this structural feature.
Another notable vibration is the wagging of the -CH₂Br group, which is expected to occur in the 1300-1150 cm⁻¹ range. orgchemboulder.comlibretexts.orglibretexts.org The long alkyl chain will also exhibit a series of rocking and twisting vibrations, which often appear as a complex pattern in the fingerprint region of the spectrum (below 1500 cm⁻¹).
A summary of the expected characteristic vibrational frequencies for this compound is presented in the table below.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
| C-H Stretch | Alkyl (CH₃, CH₂) | 2850-3000 |
| CH₂ Scissoring | Methylene | ~1465 |
| CH₃ Asymmetric Bending | Methyl | ~1450 |
| CH₃ Symmetric Bending (doublet) | Gem-dimethyl | 1385-1365 |
| -CH₂Br Wagging | Bromomethyl | 1150-1300 |
| C-C Stretch | Alkyl Skeleton | 800-1200 |
| C-Br Stretch | Bromoalkane | 515-690 |
Conformational Analysis via Vibrational Modes
The long and branched alkyl chain of this compound allows for the existence of multiple conformational isomers due to rotation around the various C-C single bonds. These different conformers, which possess distinct spatial arrangements of atoms, can have slightly different vibrational frequencies for certain modes. Vibrational spectroscopy, particularly at low temperatures where individual conformers can be "frozen out," can be used to study this conformational heterogeneity.
The most significant conformational flexibility arises from rotation around the C1-C2 and C2-C3 bonds. The relative orientation of the bulky tert-butyl-like group at C2 and the bromine atom at C1, as well as the orientation of the heptyl chain, will define the major conformers. These different spatial arrangements can lead to subtle shifts in the C-Br stretching frequency and in the various C-H and C-C bending and rocking modes.
Computational and Theoretical Chemistry Studies of 1 Bromo 2,2 Dimethylnonane
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For 1-bromo-2,2-dimethylnonane, DFT calculations would be employed to determine its most stable three-dimensional structure (ground state geometry). By using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)), the bond lengths, bond angles, and dihedral angles of the molecule can be optimized to find the minimum energy conformation.
The electronic structure of this compound is also a key output of DFT calculations. The polarized nature of the carbon-halogen bond is a significant feature, with the bromine atom being more electronegative than carbon. libretexts.org This results in a partial negative charge on the bromine atom and a partial positive charge on the carbon to which it is attached. libretexts.org DFT can quantify these partial charges and map the electrostatic potential surface, highlighting the electron-rich bromine atom and the electrophilic nature of the adjacent carbon.
Table 1: Predicted Ground State Geometrical Parameters for this compound (Illustrative) Note: This table is illustrative and based on typical values for similar structures, as specific DFT data for this compound is not readily available in the cited literature.
| Parameter | Predicted Value |
| C-Br Bond Length | ~1.95 Å |
| C-C (quaternary) Bond Length | ~1.54 Å |
| C-C (alkyl chain) Bond Length | ~1.53 Å |
| C-H Bond Length | ~1.09 Å |
| C-C-Br Bond Angle | ~109.5° |
| H-C-H Bond Angle | ~109.5° |
Conformational Analysis and Potential Energy Surfaces
The long, flexible nonane (B91170) chain of this compound can adopt numerous conformations due to rotation around its carbon-carbon single bonds. Conformational analysis aims to identify the different spatial arrangements (conformers) and their relative energies. The two primary conformations for alkanes are the low-energy staggered conformation and the higher-energy eclipsed conformation. pressbooks.pub For the n-nonane tail of the molecule, the most stable arrangement is an all-trans (anti-periplanar) conformation, which minimizes steric hindrance. acs.org
The potential energy surface (PES) for rotation around a specific bond, such as the C2-C3 bond, can be calculated to understand the energy barriers between different conformers. The presence of the bulky tert-butyl-like group at one end of the molecule introduces significant steric constraints. The most stable conformers, known as anti-conformers, will have the largest groups positioned 180° from each other. pressbooks.pub Gauche conformers, where these groups are 60° apart, will be higher in energy. pressbooks.pub
Reaction Pathway Modeling and Transition State Characterization for Substitution and Elimination
The reactivity of this compound is dominated by the neopentyl-like structure at the head of the molecule (1-bromo-2,2-dimethyl...). This structure is known for its unusual behavior in substitution reactions.
S_N2 Reactions: In a typical primary alkyl halide, the S_N2 mechanism is favored. However, in this compound, the bulky dimethyl groups on the adjacent carbon create extreme steric hindrance, making a backside attack by a nucleophile very difficult. Consequently, the S_N2 reaction is exceptionally slow for neopentyl-type halides. youtube.com
S_N1 Reactions: The S_N1 mechanism involves the formation of a carbocation intermediate. For this compound, the departure of the bromide ion would initially form a primary carbocation. youtube.com Primary carbocations are highly unstable. youtube.com
Computational methods can model the reaction pathways for both S_N1 and S_N2 reactions. By locating the transition state structures and calculating their energies relative to the reactants, the activation energy for each pathway can be determined. These calculations would confirm a very high activation energy for the S_N2 reaction due to steric clash in the transition state. For the S_N1 pathway, the initial step of forming the unstable primary carbocation would also have a high activation barrier. youtube.com
A key feature of the S_N1 reaction for neopentyl-like halides is the rapid rearrangement of the initially formed primary carbocation. youtube.com Through a 1,2-methyl shift, the unstable primary carbocation rearranges to a much more stable tertiary carbocation. youtube.com Computational modeling can map this rearrangement pathway, calculating the energy barrier for the methyl group migration. This barrier is typically very low, meaning the rearrangement is a very fast and favorable process once the primary carbocation is formed (or as it is forming). youtube.com Subsequent reaction of a nucleophile with the rearranged tertiary carbocation leads to the final product. youtube.com
Table 2: Relative Stabilities of Carbocation Intermediates (Illustrative) Note: This table is illustrative. The actual energy differences would be calculated using quantum chemical methods.
| Carbocation | Structure | Relative Stability |
| Primary | CH3(CH2)6C(CH3)2CH2+ | Least Stable |
| Tertiary (rearranged) | CH3(CH2)6C+(CH3)CH2CH3 | Most Stable |
Quantum Chemical Descriptors for Reactivity Prediction
Quantum chemical descriptors derived from calculations can provide a quantitative measure of reactivity.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy and location of these frontier orbitals are crucial. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. For this compound, the HOMO would likely be localized on the bromine atom, while the LUMO would be centered on the antibonding σ* orbital of the C-Br bond.
Electrostatic Potential (ESP): As mentioned, an ESP map would visually show the electron-rich (negative potential) region around the bromine and the electron-poor (positive potential) region around the α-carbon.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Properties
While quantum mechanics is ideal for studying electronic structure and reaction mechanisms, molecular dynamics (MD) simulations are used to model the behavior of molecules over time, including their interactions with a solvent. nih.gov
For this compound, MD simulations could be used to:
Study Solvation: Analyze how solvent molecules (e.g., water, ethanol) arrange themselves around the polar head and nonpolar tail of the molecule.
Explore Conformational Dynamics: Observe the flexing and folding of the nonane chain in a solvent environment over time, providing a more realistic picture than static conformational analysis.
Simulate Transport Properties: In a larger system, MD can be used to simulate properties like diffusion and viscosity.
Non-equilibrium molecular dynamics (NEMD) is a specific technique that can mimic processes like transport through a membrane by applying an external force. nih.gov While less relevant for a single molecule study, it demonstrates the power of MD in simulating complex dynamic systems. nih.gov
Utility of 1 Bromo 2,2 Dimethylnonane in Advanced Organic Synthesis
As a Building Block for Complex Molecular Architectures
1-Bromo-2,2-dimethylnonane, a member of the neopentyl halide family, presents a unique structural motif for the synthesis of complex molecular architectures. The most notable feature of this compound is the quaternary carbon atom adjacent to the bromine-bearing carbon. This arrangement imparts significant steric hindrance, which dictates its reactivity and makes it a valuable tool for chemists seeking to introduce a bulky and lipophilic 2,2-dimethylnonyl group into a target molecule.
The steric congestion around the primary bromide in this compound makes it highly resistant to direct backside nucleophilic attack (SN2 reaction). pearson.comvaia.com This characteristic, while limiting its participation in certain standard coupling reactions, can be exploited to achieve high selectivity in others. For instance, in reactions where multiple reactive sites are present, the sluggishness of the neopentyl bromide can allow for preferential reaction at other, less hindered positions.
The table below summarizes the key structural and reactivity features of this compound that are pertinent to its use as a building block.
| Feature | Implication in Synthesis |
| Neopentyl Structure | High steric hindrance around the reactive center. |
| Primary Bromide | Inherently less reactive in SN1 reactions unless rearrangement occurs. |
| Resistance to SN2 | Allows for selective reactions at other sites in a multifunctional molecule. pearson.comvaia.com |
| Long Alkyl Chain | Increases lipophilicity of the final product. |
Role in the Synthesis of Functionalized Derivatives with Branched Alkyl Chains
The synthesis of molecules containing highly branched alkyl chains is a significant challenge in organic chemistry. This compound serves as an excellent starting material for introducing a specific type of branched moiety, the 2,2-dimethylnonyl group. This group can be incorporated into various molecular frameworks to create functionalized derivatives with tailored properties.
One of the primary methods for utilizing this compound is through the formation of organometallic reagents, such as Grignard or organolithium reagents. The corresponding Grignard reagent, 2,2-dimethylnonylmagnesium bromide, can be prepared by reacting this compound with magnesium metal. This organometallic intermediate can then be used in a wide array of carbon-carbon bond-forming reactions, including addition to carbonyl compounds, conjugate additions to α,β-unsaturated systems, and cross-coupling reactions.
For example, the reaction of 2,2-dimethylnonylmagnesium bromide with an aldehyde would yield a secondary alcohol containing the bulky 2,2-dimethylnonyl group. Subsequent oxidation or further functionalization of the alcohol can provide access to a diverse range of derivatives. These derivatives are of interest in materials science and medicinal chemistry, where the branched alkyl chain can influence properties such as liquid crystallinity, solubility, and biological activity.
The following table outlines some potential synthetic transformations of this compound to produce functionalized derivatives.
| Reagent/Reaction Type | Product Class | Potential Application |
| Mg, then RCHO | Secondary Alcohol | Intermediate for further functionalization. |
| Mg, then CO₂ | Carboxylic Acid | Building block for esters, amides. |
| Mg, then Cu(I) catalyst, R'X | Coupled Alkane | Creation of complex hydrocarbon frameworks. |
| Li, then R₂CO | Tertiary Alcohol | Introduction of highly substituted stereocenters. |
Development of Novel Reagents and Intermediates Based on Neopentyl Systems
The unique reactivity profile of neopentyl systems like this compound makes them attractive platforms for the development of novel reagents and intermediates. The steric bulk of the 2,2-dimethylnonyl group can be harnessed to create sterically demanding ligands for catalysis or to stabilize reactive intermediates.
For instance, by converting this compound into a phosphine (B1218219) ligand, one could generate a bulky ligand that could be used to modulate the activity and selectivity of transition metal catalysts. The large steric footprint of the 2,2-dimethylnonyl groups on the phosphorus atom would create a specific coordination environment around the metal center, potentially leading to enhanced selectivity in processes like cross-coupling or hydrogenation reactions.
Furthermore, the conversion of this compound into other functional groups can lead to a variety of useful intermediates. For example, displacement of the bromide with azide (B81097), followed by reduction, would yield the corresponding amine, 2,2-dimethylnonylamine. This bulky primary amine could be a valuable synthon for the preparation of specialized amides, imines, or heterocyclic compounds. The development of such intermediates expands the toolbox available to synthetic chemists for the construction of complex molecular targets.
Applications in Scaffold Design for Radiochemical Probes (from a synthetic perspective)
From a synthetic standpoint, this compound holds potential for the design of scaffolds for radiochemical probes. The development of these probes, which are used in imaging techniques like Positron Emission Tomography (PET), often requires the incorporation of specific structural features that can influence the probe's biodistribution, metabolism, and target affinity.
The 2,2-dimethylnonyl group can be introduced into a potential radioprobe scaffold to increase its lipophilicity. This is a critical parameter that can affect how the probe crosses cell membranes and distributes throughout the body. By synthetically attaching this bulky, non-polar group, chemists can fine-tune the pharmacokinetic properties of the probe.
The synthetic route to incorporating this group would likely involve the coupling of a precursor molecule with a reactive derivative of this compound, such as its corresponding organometallic reagent or an amine derivative. The steric hindrance of the neopentyl group would need to be carefully considered during the synthetic design to ensure efficient coupling. The inertness of the C-H bonds in the 2,2-dimethylnonyl group is also advantageous, as it reduces the likelihood of metabolic degradation at that position, which can be a desirable feature for an imaging probe. While direct applications are not yet widely reported, the fundamental properties of this bromoalkane make it a synthetically viable candidate for this specialized application.
Conclusion and Future Research Perspectives on 1 Bromo 2,2 Dimethylnonane
Synthesis of Key Findings and Remaining Challenges
1-Bromo-2,2-dimethylnonane, a branched alkyl halide, presents a unique structural motif that influences its reactivity. Its synthesis is achievable through methods such as the halogenation of alkanes and nucleophilic substitution of alcohols. smolecule.com Traditional approaches often utilize radical-mediated bromination with reagents like N-bromosuccinimide (NBS) under UV light, which selectively targets the allylic position. smolecule.com However, a significant challenge in the synthesis of this compound and its derivatives is the potential for byproduct formation, including dibrominated and elimination products. smolecule.com Modern catalytic methods are being explored to overcome these limitations, offering more sustainable and selective routes. smolecule.com
The steric hindrance provided by the two methyl groups at the second carbon position significantly impacts its reactivity in nucleophilic substitution and elimination reactions. smolecule.com This bulky structure hinders backside attack, making Sₙ2 reactions unfavorable. smolecule.comdoubtnut.com While the formation of a primary carbocation in an Sₙ1 reaction is generally unstable, the specific branching may influence reaction pathways. smolecule.comvaia.com Furthermore, the lack of α-hydrogens makes standard E1 and E2 elimination pathways less viable. smolecule.com
A key challenge that remains is the comprehensive understanding and control of the regioselectivity and stereoselectivity in its reactions. While its structure provides some inherent selectivity, developing methodologies for precise functionalization at other positions of the nonane (B91170) chain is an area ripe for exploration.
Exploration of Unconventional Reactivity Modes
The unique structure of this compound, which hinders classical Sₙ1, Sₙ2, E1, and E2 reaction pathways, opens the door for investigating unconventional reactivity modes. smolecule.comvaia.com One such area is the exploration of radical-mediated reactions. The generation of a radical at the primary carbon bearing the bromine atom could lead to a variety of transformations not accessible through traditional ionic pathways.
Furthermore, the possibility of 1,2-interchange of a halogen atom and a methyl group, as has been studied for the analogous neopentyl bromide, could represent an intriguing isomerization pathway for this compound. This type of rearrangement could provide access to different constitutional isomers that may be difficult to synthesize directly. Future research could focus on computationally modeling and experimentally verifying the feasibility of such rearrangements under specific thermal or photochemical conditions.
Integration with Modern Synthetic Methodologies (e.g., C-H Functionalization)
The integration of this compound with modern synthetic methodologies, particularly C-H functionalization, holds significant promise for expanding its synthetic utility. researchgate.net While the bromine atom provides a reactive handle, the ability to selectively functionalize the various C-H bonds along the nonane chain would unlock a vast chemical space.
Recent advancements in photoredox catalysis and transition-metal catalysis have enabled the selective functionalization of unactivated aliphatic C-H bonds. researchgate.netnih.gov These methods could potentially be applied to this compound to introduce new functional groups at positions distal to the bromine atom. For instance, directed C-H functionalization, where a directing group guides a catalyst to a specific C-H bond, could be a powerful strategy. nih.gov While the bromine atom itself is not a traditional directing group, its influence on the electronic properties of the molecule could be exploited in catalyst design.
Moreover, the development of site-selective C-H bromination using N-bromoamides and visible light offers a complementary approach to introduce bromine atoms at other positions of the alkyl chain, creating new isomers of this compound. researchgate.net
Potential for Derivatization Towards Materials Science or Supramolecular Chemistry Research
The distinct architecture of this compound makes it an interesting building block for materials science and supramolecular chemistry. The long alkyl chain provides lipophilic character, while the bromine atom serves as a key functional group for further derivatization.
In materials science, this compound could be a precursor for the synthesis of novel polymers and liquid crystals. For example, the bromine atom can be substituted to introduce polymerizable groups or moieties that promote liquid crystalline behavior. The bulky 2,2-dimethylnonyl group could influence the packing and macroscopic properties of the resulting materials.
In the realm of supramolecular chemistry, the lipophilic tail and the polar C-Br bond could be exploited in the design of amphiphilic molecules capable of self-assembly into micelles, vesicles, or other organized structures. The bromine atom also offers a site for introducing recognition motifs for host-guest chemistry or for coordinating to metal centers in the construction of metallo-supramolecular architectures. The steric bulk of the headgroup could play a crucial role in controlling the geometry and stability of the resulting supramolecular assemblies.
Q & A
Basic Questions
Q. What synthetic routes are effective for preparing 1-Bromo-2,2-dimethylnonane, and how can reaction conditions be optimized for high purity?
- Methodology :
- Alkylation of 2,2-dimethylnonanol : Use HBr gas or PBr₃ in anhydrous ether under reflux (40–60°C) to brominate the alcohol. Monitor reaction progress via TLC or GC-MS to avoid over-bromination byproducts .
- Purification : Distill under reduced pressure (e.g., 80–100°C at 15 mmHg) to isolate the product. Confirm purity using H NMR (δ ~3.3 ppm for CH₂Br) and C NMR (δ ~30–35 ppm for quaternary carbons adjacent to Br) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : H NMR identifies methyl groups (δ ~0.8–1.2 ppm) and the brominated CH₂ (δ ~3.3 ppm). C NMR confirms branching (δ ~25–35 ppm for quaternary carbons) .
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 264 (C₁₁H₂₁Br⁺) and fragmentation patterns (e.g., loss of Br, m/z 185) .
- IR Spectroscopy : C-Br stretching at ~550–650 cm⁻¹ .
Advanced Research Questions
Q. How does steric hindrance in this compound influence its reactivity in nucleophilic substitution (SN2 vs. SN1) reactions?
- Experimental Design :
- Kinetic Studies : Compare reaction rates with nucleophiles (e.g., NaI in acetone) against less hindered analogs (e.g., 1-bromooctane). Use polar aprotic solvents (DMSO, DMF) to favor SN2 and track iodide formation via conductivity .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to analyze transition-state geometry and steric energy barriers. Correlate with experimental yields .
Q. What solvent systems minimize hydrodebromination side reactions during reductive transformations of this compound?
- Methodology :
- Solvent Screening : Test Zn/EtOH, NaBH₄/THF, and LiAlH₄/ether. Use GC-MS to quantify debromination (yield of 2,2-dimethylnonane) versus retention of functional groups.
- Proton Donor Effects : In aprotic solvents (DMF, NMP), additives like acetic acid (1–5 mol%) can suppress radical-mediated hydrodebromination .
Q. How can discrepancies in reported melting points or solubility data for this compound be resolved?
- Troubleshooting Framework :
- Purity Verification : Re-crystallize samples from hexane/ethyl acetate and compare DSC melting curves.
- Solubility Profiling : Use Hansen solubility parameters to identify optimal solvents (e.g., chloroform, toluene) and compare with literature values .
Key Research Challenges
- Stereoelectronic Effects : The bulky 2,2-dimethyl group restricts nucleophile access, favoring elimination over substitution. Mitigate by using bulky nucleophiles (e.g., KOtBu) or phase-transfer catalysts .
- Thermal Stability : Long-chain bromoalkanes may decompose at high temps. Optimize storage at 2–8°C in amber vials under inert gas .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
